molecular formula C15H21NO4S B7576310 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid

Cat. No. B7576310
M. Wt: 311.4 g/mol
InChI Key: LQUUSYIXUUXCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid, also known as DPSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPSA is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied. In

Mechanism of Action

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to modulate the activity of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid acts as a non-competitive antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory. By modulating the activity of the NMDA receptor, 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid can affect synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, the inhibition of cell proliferation, and the induction of apoptosis. In vitro studies have shown that 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid can inhibit the growth of cancer cells and induce apoptosis in cancer cells. In vivo studies have shown that 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid has several advantages as a tool for scientific research, including its high potency, selectivity, and stability. However, 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid.

Future Directions

There are several future directions for the study of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid, including the development of new drug candidates based on the 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid scaffold, the investigation of the potential therapeutic applications of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid in various diseases, and the exploration of the mechanism of action of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid in synaptic plasticity and learning and memory. Additionally, further studies are needed to determine the potential side effects and toxicity of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid in vivo.

Synthesis Methods

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid can be synthesized using various methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperidine followed by the addition of sodium hydroxide to form 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid. Another method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-piperidone followed by the addition of sodium hydroxide to form 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid. These methods have been optimized to increase the yield and purity of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid.

Scientific Research Applications

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been used as a tool to study the role of glutamate receptors in synaptic transmission. In pharmacology, 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In medicinal chemistry, 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid has been used as a scaffold for the design of new drug candidates.

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11-6-7-14(9-12(11)2)21(19,20)16-8-4-3-5-13(16)10-15(17)18/h6-7,9,13H,3-5,8,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUUSYIXUUXCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid

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